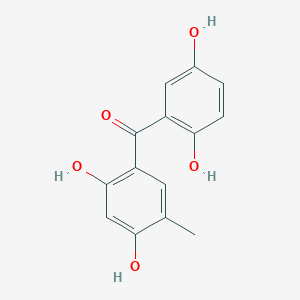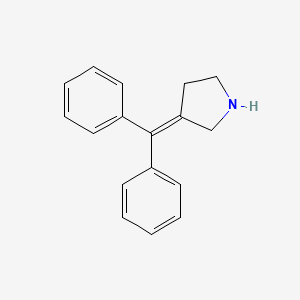
Pyrrolidine, 3-(diphenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 3-(diphenylmethylene)- is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a diphenylmethylene group attached to the third carbon of the pyrrolidine ring. Pyrrolidine itself is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 3-(diphenylmethylene)- typically involves the reaction of pyrrolidine with benzophenone under specific conditions. One common method is the condensation reaction where pyrrolidine reacts with benzophenone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques such as distillation and crystallization are often employed .
化学反応の分析
Types of Reactions: Pyrrolidine, 3-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and carboxylic acids, depending on the specific reaction conditions .
科学的研究の応用
Pyrrolidine, 3-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of Pyrrolidine, 3-(diphenylmethylene)- involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .
類似化合物との比較
Pyrrole: An aromatic heterocycle with similar biological activities but different chemical properties.
Pyrrolidine-2,5-dione: A derivative with distinct pharmacological profiles.
Proline: A naturally occurring amino acid with a pyrrolidine ring, used in protein synthesis
Uniqueness: Pyrrolidine, 3-(diphenylmethylene)- stands out due to its diphenylmethylene group, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with a broader range of biological targets compared to its analogs .
特性
CAS番号 |
61334-11-0 |
|---|---|
分子式 |
C17H17N |
分子量 |
235.32 g/mol |
IUPAC名 |
3-benzhydrylidenepyrrolidine |
InChI |
InChI=1S/C17H17N/c1-3-7-14(8-4-1)17(16-11-12-18-13-16)15-9-5-2-6-10-15/h1-10,18H,11-13H2 |
InChIキー |
VFURWZYTANHXQC-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
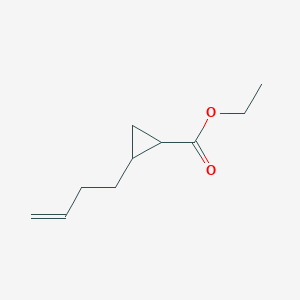
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
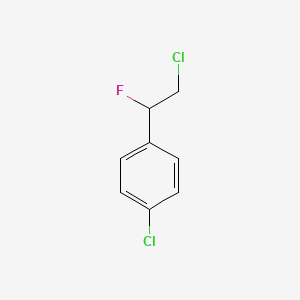
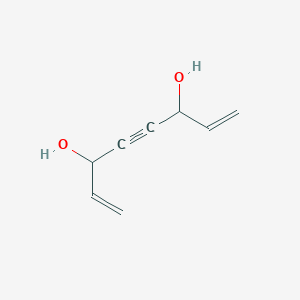
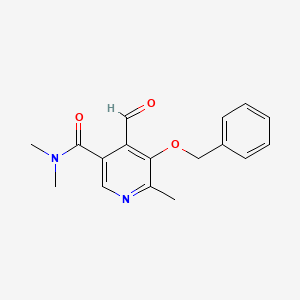
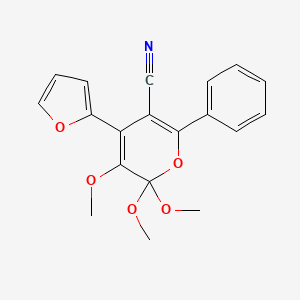
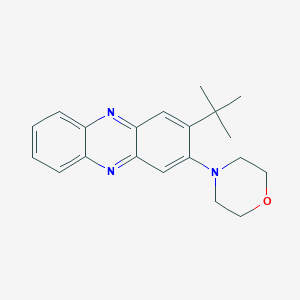
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
